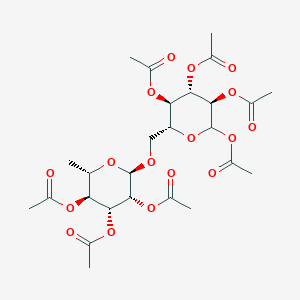

Rutinose heptaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rutinose Heptaacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 620.55 and a formula of C26H36O17 .

Synthesis Analysis

The synthesis of Rutinose involves the use of the Bredereck reaction . The process involves the use of 2,3,4-triacetyl α-L-rhamnosyl bromide and mercuric acetate in absolute benzene .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC(O[C@H]1C@@H=O)OC(C)=O)CO[C@H]2C@@HC)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)=O .

Physical And Chemical Properties Analysis

This compound is a synthetic product with potential research and development risk . It is stored under recommended conditions as specified in the Certificate of Analysis .

Wissenschaftliche Forschungsanwendungen

1. Novel Preparation Methods

Rutinose heptaacetate is synthesized through mild alkaline hydrolysis of flavone glycosides, offering a novel preparation method. This process involves hydrolysis of a diosmin derivative, demonstrating a gentle and effective approach for its synthesis (Quintin & Lewin, 2005).

2. Conversion and Cleavage Studies

Studies on the conversion of β-hepta-acetate into O-acetylglycosyl halide reveal insights into the reactivity of this compound. This research highlights the selective cleavage of glycosidic links, contributing to a deeper understanding of its chemical properties (Koeppen, 1969).

3. Enzymatic Hydrolysis and Assays

This compound can be produced through enzymatic hydrolysis of rutin, serving as a substrate in spectrophotometric assays for α-l-rhamnosidase. This demonstrates its utility in biochemical analysis and enzyme estimation (Karnišová Potocká et al., 2017).

4. Biotransformation in Plant-Based Foods

Its role in the biotransformation of plant-based foods, particularly in aroma modulation of fermented products, is significant. The transglycosylation of rutinose from hesperidin to various alcohols highlights its potential in flavor enhancement and food technology (Minig et al., 2011).

5. Glycosidase Studies in Microorganisms

Research on Aspergillus flavus producing rutinase, which hydrolyzes rutin into quercetin and rutinose, sheds light on the microbial degradation pathways. This is essential for understanding microbial interactions with flavonoids (Hay et al., 1961).

Safety and Hazards

Zukünftige Richtungen

Rutinose, a related compound, has been found to act as a skin anti-aging agent . It inhibits the activity of pure elastase, hyaluronidase, and collagenase . In skin aging models, MMP-1 and MMP-2 levels were reduced after application of Rutinose . This suggests potential future directions for the use of Rutinose Heptaacetate in similar applications.

Wirkmechanismus

Target of Action

Rutinose heptaacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s worth noting that the compound is related to rutin, a flavonoid that has been shown to interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .

Mode of Action

It is known that rutin, a related compound, can interact with various structures at the molecular level, including free radicals and protein systems . This interaction allows Rutin to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity

Biochemical Pathways

For instance, Rutin can interact with free radicals and various protein systems, exhibiting antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . It’s also known to affect the metabolism . It’s possible that this compound may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

The microflora of the lower gut hydrolyze Rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall

Result of Action

For instance, Rutin can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity

Action Environment

It’s worth noting that the stability and efficacy of related compounds such as rutin can be influenced by various factors, including the method of administration and the presence of other compounds

Biochemische Analyse

Biochemical Properties

The biochemical properties of Rutinose Heptaacetate are not well-studied. It is known that Rutinose, the parent compound of this compound, is involved in various biochemical reactions. It is a component of flavonoid glycosides and can be prepared from rutin by hydrolysis with the enzyme rhamnodiastase

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that Rutinose and its derivatives play a role in various cellular processes due to their presence in flavonoid glycosides. Flavonoids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Rutinose, the parent compound of this compound, is involved in the formation of flavonoid glycosides, which have various effects at the molecular level

Metabolic Pathways

It is known that Rutinose, the parent compound of this compound, is involved in the formation of flavonoid glycosides

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rutinose heptaacetate involves the acetylation of Rutinose with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Rutinose", "Acetic anhydride", "Catalyst (such as sulfuric acid or pyridine)" ], "Reaction": [ "Mix Rutinose and acetic anhydride in a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 60-70°C for several hours", "Cool the reaction mixture and add water to it", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain Rutinose heptaacetate as a white solid" ] } | |

| 29202-64-0 | |

Molekularformel |

C26H36O17 |

Molekulargewicht |

620.6 g/mol |

IUPAC-Name |

[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate |

InChI |

InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3 |

InChI-Schlüssel |

OKQBJGPZGUMMEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)

![1-(3-chloro-2-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2680042.png)

![Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2680043.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)

![(4-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2680052.png)